![molecular formula C18H18Cl2N6 B6443478 4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2548986-64-5](/img/structure/B6443478.png)

4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

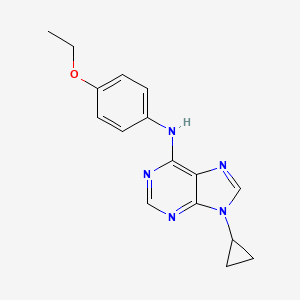

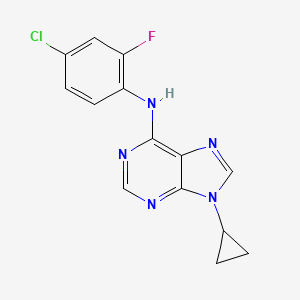

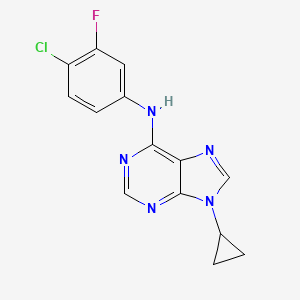

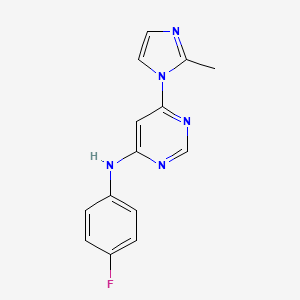

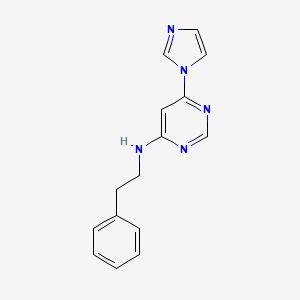

The compound “4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an imidazole ring, which is a five-membered ring with two nitrogen atoms . This compound is related to Aripiprazole, a medication used for the treatment of certain mental/mood disorders .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The presence of the dichlorophenylpiperazine moiety suggests potential for interesting chemical properties and interactions .Mecanismo De Acción

Target of Action

The primary targets of this compound are the dopamine D2 receptors and serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) . Dopamine D2 receptors are crucial in the regulation of motor activity, reward, and reinforcement, while serotonin receptors play a significant role in mood regulation, anxiety, and sleep.

Mode of Action

This compound acts as a partial agonist at the dopamine D2 receptors and serotonin receptors . As a partial agonist, it binds to these receptors and induces a response, but not to the same extent as a full agonist would. This results in a balance between activation and blockade of these receptors, which can help to stabilize the neurotransmitter systems involved.

Biochemical Pathways

The compound’s interaction with dopamine D2 and serotonin receptors influences several biochemical pathways. For instance, activation of D2 receptors inhibits the production of cyclic AMP (cAMP), reducing the activity of protein kinase A (PKA) and influencing downstream effects such as gene transcription . On the other hand, the compound’s action on serotonin receptors can affect various neuronal functions and signaling pathways, contributing to its overall therapeutic effects.

Result of Action

The compound’s action on dopamine D2 and serotonin receptors can lead to a variety of molecular and cellular effects. For instance, it can modulate the activity of various ion channels and intracellular signaling pathways, influencing neuronal excitability and neurotransmission. These effects can contribute to the compound’s potential therapeutic effects in conditions such as schizophrenia and other psychiatric disorders .

Propiedades

IUPAC Name |

4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N6/c1-13-21-5-6-26(13)17-11-16(22-12-23-17)25-9-7-24(8-10-25)15-4-2-3-14(19)18(15)20/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXISGUZMAWEHMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)

![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)

![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)

![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)

![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)

![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)

![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)